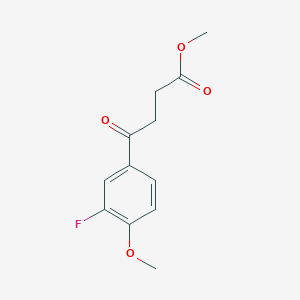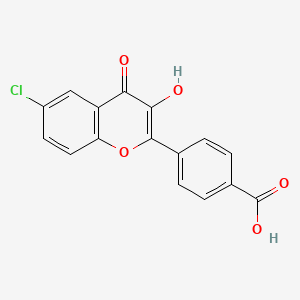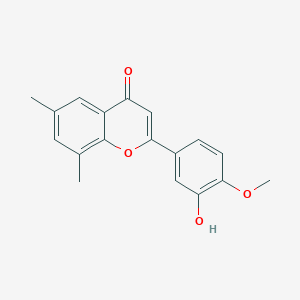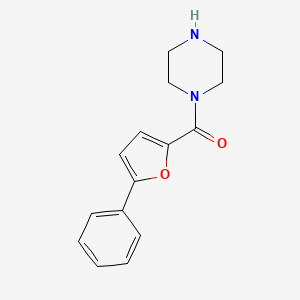
Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzoic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Condensation: The acid chloride is then reacted with methyl 4-aminobutyrate in the presence of a base (e.g., triethylamine) to form the desired product through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate exerts its effects involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-fluoro-4-methoxybenzoate): This compound is structurally similar but lacks the oxobutyrate group.
Methyl 4-(3-fluoro-4-methoxyphenyl)acetate: Another closely related compound with a different ester group.
Uniqueness: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNIULWKCWEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B7849360.png)

![(2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849383.png)
![(4'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849400.png)
![[3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7849401.png)


![Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate](/img/structure/B7849416.png)



